molecular formula C15H14O5 B11851248 ent-Fisetinidol CAS No. 35079-43-7

ent-Fisetinidol

Cat. No.: B11851248
CAS No.: 35079-43-7
M. Wt: 274.27 g/mol
InChI Key: VFZYLYJWCROVLO-HIFRSBDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Fisetinidol typically involves the condensation of flavan-3,4-diols with flavan-3-ols. One common method is the acid/Lewis acid activation at the C-4 position of a flavan-3,4-diol, followed by the trapping of the incipient C-4 carbocation by the nucleophilic centers of a flavan-3-ol . This method allows for the formation of the interflavanyl bond, which is crucial for the structure of proanthocyanidins.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the bark of quebracho and wattle trees. The extraction process typically includes the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: ent-Fisetinidol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

ent-Fisetinidol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-Fisetinidol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different levels of potency in various applications, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

35079-43-7

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol

InChI

InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m1/s1

InChI Key

VFZYLYJWCROVLO-HIFRSBDPSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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